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Compound of Interest

Compound Name: 10-Methoxycarbamazepine

Cat. No.: B195698 Get Quote

Spectroscopic Profile of 10-
Methoxycarbamazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-
methoxycarbamazepine, an important intermediate in the synthesis of oxcarbazepine. The

following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and

infrared (IR) spectroscopy data, along with the experimental protocols for these analytical

techniques. This document is intended to serve as a valuable resource for researchers and

professionals involved in the development, synthesis, and quality control of related

pharmaceutical compounds.
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Property Value

Chemical Name
10-Methoxy-5H-dibenz[b,f]azepine-5-

carboxamide

Synonyms
10-Methoxycarbamazepine, Oxcarbazepine EP

Impurity B

CAS Number 28721-09-7

Molecular Formula C₁₆H₁₄N₂O₂

Molecular Weight 266.29 g/mol

Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of a compound. For 10-methoxycarbamazepine, Liquid Chromatography-Mass

Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly employed technique.

Table 1: LC-MS Data for 10-Methoxycarbamazepine[1]

Parameter Value

Instrument LC-ESI-Q

Ionization Mode Positive

Top 5 Peaks (m/z) 180, 193, 222, 165, 179

Experimental Protocol: Mass Spectrometry
Liquid Chromatography:

Column: A suitable reversed-phase column, such as a C18, is typically used.

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to

improve ionization) is a common mobile phase system.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
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Injection Volume: A small volume, typically 1-10 µL, of a dilute solution of the sample in a

suitable solvent (e.g., methanol or acetonitrile) is injected.

Mass Spectrometry:

Ion Source: Electrospray Ionization (ESI) in positive ion mode is effective for this molecule.

Mass Analyzer: A quadrupole (Q) or time-of-flight (TOF) analyzer can be used to separate

the ions based on their mass-to-charge ratio.

Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 50-500) to detect

the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While specific experimental data from peer-reviewed journals remains elusive in the

public domain, typical chemical shifts can be predicted based on the structure of 10-
methoxycarbamazepine and related compounds. The following tables present these expected

values.

Table 2: Predicted ¹H NMR Spectral Data for 10-Methoxycarbamazepine

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.2-7.8 Multiplet 8H Aromatic Protons

~6.0-7.0 Singlet (broad) 2H -NH₂

~5.8 Singlet 1H Olefinic Proton

~3.8 Singlet 3H -OCH₃

Table 3: Predicted ¹³C NMR Spectral Data for 10-Methoxycarbamazepine
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Chemical Shift (δ, ppm) Assignment

~160 C=O (Carboxamide)

~155 C-OCH₃

~115-140 Aromatic and Olefinic Carbons

~56 -OCH₃

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 10-methoxycarbamazepine is dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range covering approximately 0-10 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range covering approximately 0-200 ppm.
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Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 10-Methoxycarbamazepine

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3460, ~3350 Strong, Sharp N-H stretch (primary amide)

~3050 Medium Aromatic C-H stretch

~2950, ~2850 Medium Aliphatic C-H stretch (-OCH₃)

~1670 Strong, Sharp C=O stretch (amide I band)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-O stretch (aryl ether)

~750 Strong
Aromatic C-H out-of-plane

bend

Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of the solid 10-methoxycarbamazepine sample (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition (FT-IR Spectrometer):

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

The KBr pellet containing the sample is placed in the sample holder.
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The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 10-methoxycarbamazepine.

Workflow for Spectroscopic Characterization

Synthesis of 10-Methoxycarbamazepine

Purification (e.g., Recrystallization)

Mass Spectrometry (LC-MS)

Molecular Weight and Formula

NMR Spectroscopy (¹H and ¹³C)

Structural Elucidation

IR Spectroscopy (FT-IR)

Functional Group Identification

Data Analysis and Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for 10-
Methoxycarbamazepine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195698#spectroscopic-data-nmr-ir-mass-spec-for-
10-methoxycarbamazepine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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